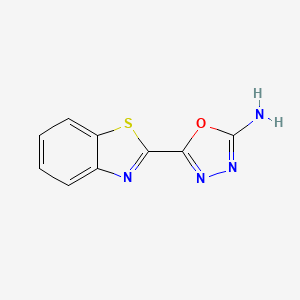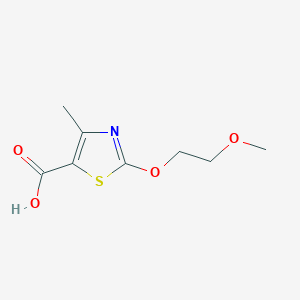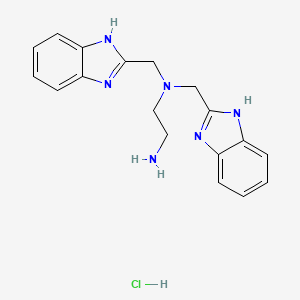![molecular formula C10H14N2O3 B1527217 Acide 4-[(2-méthoxyéthyl)(méthyl)amino]pyridine-2-carboxylique CAS No. 1249776-67-7](/img/structure/B1527217.png)
Acide 4-[(2-méthoxyéthyl)(méthyl)amino]pyridine-2-carboxylique
Vue d'ensemble
Description
“4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 1249776-67-7 . It has a molecular weight of 210.23 . The IUPAC name for this compound is 4-[(2-methoxyethyl)(methyl)amino]-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O3/c1-12(5-6-15-2)8-3-4-11-9(7-8)10(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Applications De Recherche Scientifique
Synthèse des amides
Acide 4-[(2-méthoxyéthyl)(méthyl)amino]pyridine-2-carboxylique: est utilisé dans la synthèse des amides en réagissant avec des acides carboxyliques . Ce processus est crucial dans la production de divers produits pharmaceutiques et polymères, où la liaison amide est un élément structurel clé.
Réactions d'addition aza-Michael
Ce composé sert de réactif dans les réactions d'addition aza-Michael, en particulier pour la modification chimique des polymères réticulés α-acrylés . Ces réactions sont importantes pour créer de nouveaux matériaux polymères présentant des propriétés améliorées, telles qu'une stabilité thermique accrue ou une résistance mécanique accrue.
Couplage croisé de Suzuki–Miyaura
Dans le domaine de la science des matériaux, l'This compound peut être impliqué dans des réactions de couplage croisé de Suzuki–Miyaura . Cette application est essentielle pour créer de nouvelles entités chimiques pouvant être utilisées dans l'électronique organique et la catalyse.
Intermédiaires pharmaceutiques
La structure du composé est propice à être un intermédiaire pharmaceutique. Il peut être utilisé pour développer de nouveaux composés médicinaux, en particulier ceux qui ciblent le système nerveux central, en raison de la présence du cycle pyridine, qui est un motif courant dans les médicaments affectant les voies des neurotransmetteurs .
Synthèse chimique
En synthèse chimique, ce composé est utilisé pour introduire le motif pyridine dans des molécules plus grandes. Les cycles pyridine sont une caractéristique commune de nombreux médicaments et produits agrochimiques, ce qui fait de ce composé un matériau de départ précieux pour la synthèse d'une large gamme de molécules organiques .
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
Without knowledge of the specific target, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to better understand the compound’s mechanism of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on 4-[(2-methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid’s mechanism of action, it’s difficult to discuss how such factors might impact this compound .
Propriétés
IUPAC Name |
4-[2-methoxyethyl(methyl)amino]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-12(5-6-15-2)8-3-4-11-9(7-8)10(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIPALMOFCYREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Amino-5-[2-(trifluoromethoxy)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527136.png)
![2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527137.png)




![2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid](/img/structure/B1527145.png)
![4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527146.png)



![1-Azaspiro[4.4]non-7-ene hydrochloride](/img/structure/B1527154.png)
